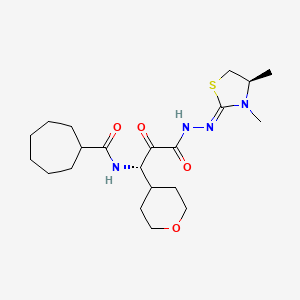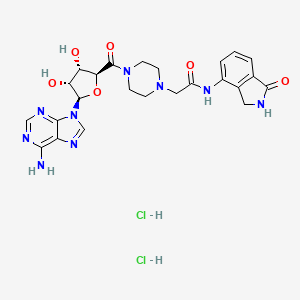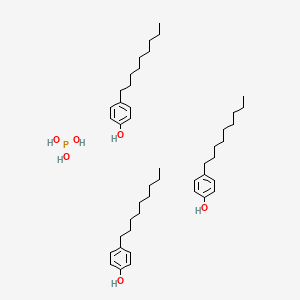
4-Nonylphenol;phosphorous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonylphenol;phosphorous acid: is a compound that combines the properties of 4-nonylphenol and phosphorous acid. 4-Nonylphenol is an organic compound belonging to the alkylphenols family, characterized by a phenol ring with a nonyl group attached. It is widely used in the production of detergents, emulsifiers, and solubilizers. Phosphorous acid, also known as phosphonic acid, is a diprotic acid with the formula H₃PO₃. It is an intermediate in the preparation of other phosphorus compounds and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
4-Nonylphenol: It is typically synthesized through the acid-catalyzed alkylation of phenol with nonenes. This process results in a mixture of nonylphenol isomers, with 4-nonylphenol being the most prominent.
Phosphorous Acid: It can be prepared by hydrolyzing phosphorus trichloride (PCl₃) with water or steam. The reaction is as follows[ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
4-Nonylphenol: Industrially, it is produced by the alkylation of phenol with a mixture of nonenes in the presence of an acid catalyst.
Phosphorous Acid: It is produced by the controlled hydrolysis of phosphorus trichloride, ensuring the reaction conditions are optimized to prevent the formation of phosphoric acid.
化学反应分析
Types of Reactions:
Oxidation: 4-Nonylphenol can undergo oxidation to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Phosphorous acid can be reduced to form phosphine gas (PH₃).
Substitution: Both 4-nonylphenol and phosphorous acid can participate in substitution reactions. For example, 4-nonylphenol can undergo electrophilic substitution on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation of 4-Nonylphenol: Nonylphenol ethoxylates.
Reduction of Phosphorous Acid: Phosphine gas.
Substitution Products: Various substituted phenols and phosphonates.
科学研究应用
Chemistry
4-Nonylphenol: Used in the synthesis of non-ionic surfactants, which are essential in detergents and emulsifiers.
Phosphorous Acid: Acts as a reducing agent and is used in the synthesis of phosphonates.
Biology
4-Nonylphenol: Studied for its endocrine-disrupting properties and its effects on aquatic life.
Phosphorous Acid: Used in the study of phosphorus metabolism in plants.
Medicine
4-Nonylphenol: Investigated for its potential toxicological effects on human health.
Phosphorous Acid: Explored for its role in the development of pharmaceuticals.
Industry
4-Nonylphenol: Widely used in the production of industrial cleaners and lubricants.
Phosphorous Acid: Used as a stabilizer in the production of plastics and as a flame retardant.
作用机制
4-Nonylphenol
Mechanism: Acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors.
Molecular Targets: Estrogen receptors in various tissues.
Pathways Involved: Disruption of hormonal signaling pathways, leading to reproductive and developmental effects.
Phosphorous Acid
Mechanism: Functions as a reducing agent, donating electrons in redox reactions.
Molecular Targets: Various substrates in chemical reactions.
Pathways Involved: Involvement in redox reactions and phosphorus metabolism.
相似化合物的比较
Similar Compounds
4-Nonylphenol: Similar compounds include other alkylphenols such as octylphenol and dodecylphenol.
Phosphorous Acid: Similar compounds include phosphoric acid and hypophosphorous acid.
Comparison
4-Nonylphenol vs. Other Alkylphenols: 4-Nonylphenol is more widely used due to its optimal balance of hydrophobic and hydrophilic properties, making it an effective surfactant.
Phosphorous Acid vs. Phosphoric Acid: Phosphorous acid is a stronger reducing agent compared to phosphoric acid, which is primarily used as an acidifying agent.
属性
IUPAC Name |
4-nonylphenol;phosphorous acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-4(2)3/h3*10-13,16H,2-9H2,1H3;1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRFXPZMMRNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
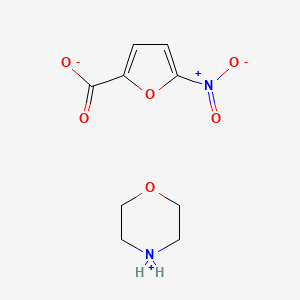
![2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B8118056.png)

![2-[2-(2-bromobenzoyl)hydrazinyl]-N-tert-butyl-2-oxoacetamide;propan-2-ol](/img/structure/B8118064.png)
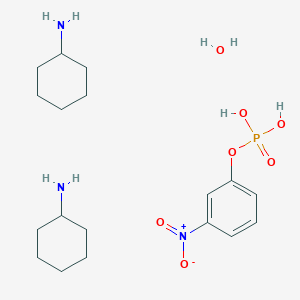
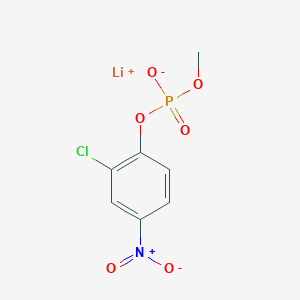
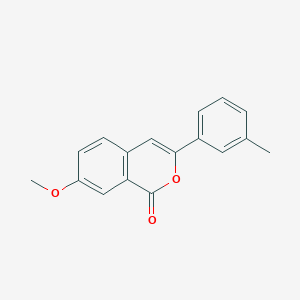
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)
![1-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118101.png)
![3-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118108.png)
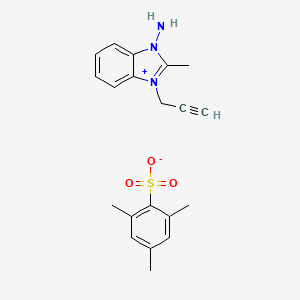
![1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118118.png)
